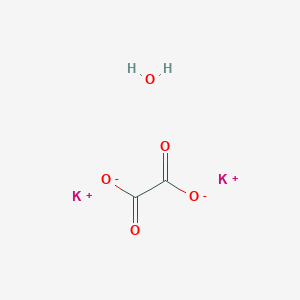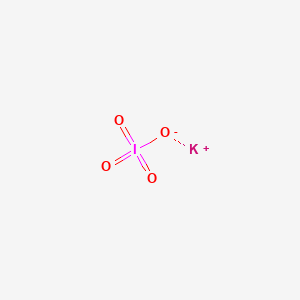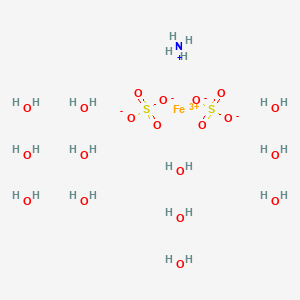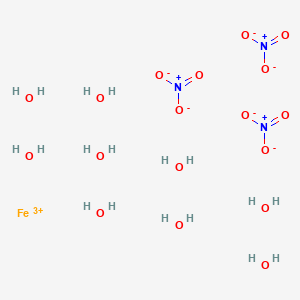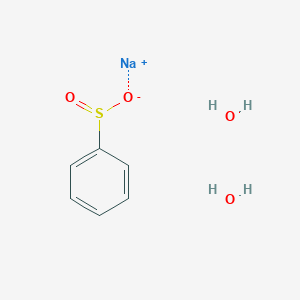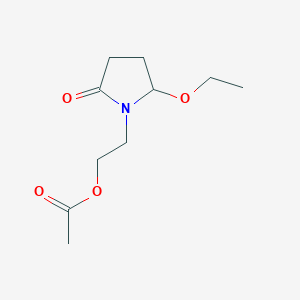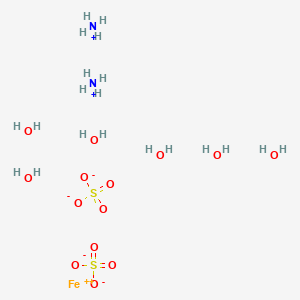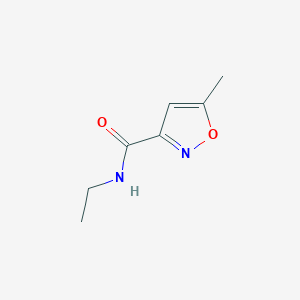
N-Ethyl-5-methylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-5-methylisoxazole-3-carboxamide (EMCA) is a synthetic compound that has been extensively studied for its pharmacological properties. It belongs to the class of isoxazole derivatives and has been found to have potential applications in the field of neuroscience and drug discovery.
Wirkmechanismus
N-Ethyl-5-methylisoxazole-3-carboxamide acts as a positive allosteric modulator of the NMDA receptor, which enhances the activity of the receptor and leads to increased synaptic plasticity and learning and memory processes. It also has antioxidant properties that protect neurons from oxidative stress and damage.
Biochemische Und Physiologische Effekte
N-Ethyl-5-methylisoxazole-3-carboxamide has been found to have several biochemical and physiological effects. It enhances the activity of the NMDA receptor, which leads to increased synaptic plasticity and learning and memory processes. It also has neuroprotective effects by reducing oxidative stress and damage to neurons. N-Ethyl-5-methylisoxazole-3-carboxamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-Ethyl-5-methylisoxazole-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield. It has been extensively studied for its pharmacological properties and has been found to have potential applications in the field of neuroscience. However, there are also some limitations to its use. N-Ethyl-5-methylisoxazole-3-carboxamide has not been extensively studied in humans, and its safety profile is not well understood. It also has a relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on N-Ethyl-5-methylisoxazole-3-carboxamide. One area of research is to further elucidate its mechanism of action and its effects on synaptic plasticity and learning and memory processes. Another area of research is to investigate its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand its safety profile and potential side effects in humans.
Synthesemethoden
The synthesis of N-Ethyl-5-methylisoxazole-3-carboxamide involves the reaction of ethyl isoxazole-3-carboxylate with methyl magnesium bromide, followed by the addition of acetic anhydride and triethylamine. The resulting compound is then subjected to hydrolysis to obtain N-Ethyl-5-methylisoxazole-3-carboxamide in high yield.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-5-methylisoxazole-3-carboxamide has been extensively studied for its potential applications in the field of neuroscience. It has been found to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is an important mediator of synaptic plasticity and learning and memory processes. N-Ethyl-5-methylisoxazole-3-carboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
135401-18-2 |
|---|---|
Produktname |
N-Ethyl-5-methylisoxazole-3-carboxamide |
Molekularformel |
C7H10N2O2 |
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
N-ethyl-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-3-8-7(10)6-4-5(2)11-9-6/h4H,3H2,1-2H3,(H,8,10) |
InChI-Schlüssel |
MSPILAPTSCOXIG-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=NOC(=C1)C |
Kanonische SMILES |
CCNC(=O)C1=NOC(=C1)C |
Synonyme |
3-Isoxazolecarboxamide,N-ethyl-5-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









